molecular formula C22H24N2O4 B2671572 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide CAS No. 851403-69-5

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide

Cat. No. B2671572
M. Wt: 380.444
InChI Key: DVZBRDFKMNGCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide, commonly known as DPA-714, is a selective ligand for imaging the translocator protein 18 kDa (TSPO) in the central nervous system (CNS). TSPO is a mitochondrial protein, which is involved in the regulation of cellular energy metabolism, apoptosis, and inflammation. The expression of TSPO is upregulated in activated microglia and astrocytes during neuroinflammatory processes, making it a potential target for imaging and therapeutic interventions.

Scientific Research Applications

Synthesis and Molecular Structure
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide and its derivatives are synthesized through various chemical processes, such as photocyclization, chlorination, and dechlorination reactions. These compounds are analyzed using X-ray crystallography to confirm their molecular structures and to understand their cis conformation due to intramolecular hydrogen bonds, which is critical for their biological activity (Stuart et al., 1987; Matiadis et al., 2013).

Anticancer Activity
A significant application of these compounds is in the development of anticancer agents. Specific derivatives have been synthesized and evaluated for their efficacy in inhibiting cancer cell growth. These compounds demonstrate potential as "minimal" DNA-intercalating agents, showing promising results in solid tumor models. Their anticancer activity is attributed to their ability to interact with DNA and disrupt cancer cell proliferation (Atwell et al., 1989; Deady et al., 2003).

Antimicrobial and Antibacterial Activity
These compounds also exhibit antimicrobial and antibacterial activities. Synthesis of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides based on molecular hybridization approaches shows significant in vitro antibacterial activity against various bacteria strains. Such properties make them valuable for developing new antibacterial drugs (Largani et al., 2017).

Antiprotozoal and Antioxidant Properties
Quinoxaline derivatives have been evaluated for their antiprotozoal activities, showing promise against Trypanosoma cruzi, the causative agent of Chagas disease. Additionally, these compounds display antioxidant properties, which are beneficial in reducing oxidative stress and may contribute to their therapeutic potential in various diseases (Patel et al., 2017).

Cardiovascular Applications
Some derivatives have been synthesized to explore their cardiovascular activities, particularly as calcium channel antagonists. These compounds could offer new therapeutic options for treating cardiovascular diseases by modulating calcium channels, which play a crucial role in heart function and blood pressure regulation (Gupta & Misra, 2008).

properties

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-27-18-9-10-19(28-2)21-17(18)14-16(22(26)24-21)12-13-23-20(25)11-8-15-6-4-3-5-7-15/h3-7,9-10,14H,8,11-13H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZBRDFKMNGCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide

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